molecular formula C6H5ClOS B3024638 4-(chloromethyl)thiophene-2-carbaldehyde CAS No. 33148-81-1

4-(chloromethyl)thiophene-2-carbaldehyde

Cat. No.: B3024638
CAS No.: 33148-81-1
M. Wt: 160.62 g/mol
InChI Key: RXGWEJJMCNQFAB-UHFFFAOYSA-N
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Description

4-(Chloromethyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C6H5ClOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.

Biochemical Analysis

Biochemical Properties

4-(Chloromethyl)thiophene-2-carbaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes can lead to the formation of reactive intermediates, which may further react with cellular macromolecules . Additionally, this compound can form covalent bonds with nucleophilic sites in proteins, potentially altering their function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound has been shown to activate stress response pathways, such as the MAPK pathway, leading to changes in gene expression . This compound can also affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered energy production and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, which play crucial roles in cell signaling and regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and air . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can lead to persistent changes in cellular function, including sustained activation of stress response pathways and chronic inhibition of metabolic enzymes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects . For example, high doses of this compound have been associated with liver toxicity, characterized by elevated liver enzymes and histopathological changes . Additionally, threshold effects have been observed, where a certain dose is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes to form reactive intermediates, which can further react with cellular macromolecules . This compound can also affect metabolic flux by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . Additionally, this compound can interact with cofactors, such as NADPH, which are essential for various metabolic reactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins, which facilitate its uptake and distribution . For example, it has been shown to bind to albumin, a major plasma protein, which can affect its distribution and localization within the body . Additionally, this compound can accumulate in certain tissues, such as the liver, where it can exert its biological effects .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through various targeting signals and post-translational modifications . For instance, it has been reported to localize to the mitochondria, where it can affect mitochondrial function and energy production . Additionally, this compound can undergo post-translational modifications, such as phosphorylation, which can regulate its activity and interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)thiophene-2-carbaldehyde typically involves the chloromethylation of thiophene-2-carbaldehyde. One common method includes the reaction of thiophene-2-carbaldehyde with paraformaldehyde and hydrochloric acid in the presence of a catalyst such as aluminum chloride . The reaction proceeds under mild conditions and yields the desired product with good efficiency.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. These methods often involve continuous flow processes and the use of more robust catalysts to ensure high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(Chloromethyl)thiophene-2-carbaldehyde has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)thiophene-2-carbaldehyde is unique due to the presence of both the chloromethyl and aldehyde functional groups, which provide a versatile platform for further chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of compounds .

Properties

IUPAC Name

4-(chloromethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClOS/c7-2-5-1-6(3-8)9-4-5/h1,3-4H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXGWEJJMCNQFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CCl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70362849
Record name 4-(Chloromethyl)-2-thiophenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33148-81-1
Record name 4-(Chloromethyl)-2-thiophenecarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70362849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(chloromethyl)thiophene-2-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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